

physical and chemical properties of 3-(2-Oxocyclohexyl)propanoic acid

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Compound of Interest

Compound Name: 3-(2-Oxocyclohexyl)propanoic acid

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An In-depth Technical Guide to 3-(2-Oxocyclohexyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxocyclohexyl)propanoic acid, a bifunctional organic compound, serves as a versatile intermediate in organic synthesis. Its structure, featuring both a ketone and a carboxylic acid functional group, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules, including bicyclic lactones which are present in numerous bioactive natural products.^[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **3-(2-Oxocyclohexyl)propanoic acid**, along with detailed experimental protocols for its synthesis and key reactions.

Core Physical and Chemical Properties

While extensive experimental data for **3-(2-Oxocyclohexyl)propanoic acid** is not readily available in the public domain, the following tables summarize its key identifiers and computed physical properties.

Table 1: Compound Identifiers

Identifier	Value
CAS Number	2275-26-5[2][3]
Molecular Formula	C ₉ H ₁₄ O ₃ [2][3]
Molecular Weight	170.21 g/mol [2][3]
IUPAC Name	3-(2-oxocyclohexyl)propanoic acid[4]
Alternate Names	2-Oxocyclohexanepropionic acid[2]

Table 2: Computed Physical Properties

Property	Value	Source
Molecular Weight	169.20 g/mol	PubChem[5][6]
XLogP3-AA	1.5	PubChem[5][6]
Hydrogen Bond Donor Count	0	PubChem[5][6]
Hydrogen Bond Acceptor Count	3	PubChem[5][6]
Rotatable Bond Count	2	PubChem[5][6]
Exact Mass	169.086469272 Da	PubChem[5][6]
Monoisotopic Mass	169.086469272 Da	PubChem[5][6]
Topological Polar Surface Area	57.2 Å ²	PubChem[5][6]
Heavy Atom Count	12	PubChem[6]
Formal Charge	-1	PubChem[5][6]
Complexity	181	PubChem[5][6]

Note: The data in Table 2 is computationally derived and may differ from experimental values.

Chemical Synthesis and Reactions

3-(2-Oxocyclohexyl)propanoic acid is primarily synthesized through a Michael addition reaction, followed by hydrolysis. Its bifunctional nature allows for selective reactions targeting the ketone or carboxylic acid group.

Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid

The synthesis involves a two-step process: the Michael addition of cyclohexanone to an acrylate ester, followed by the hydrolysis of the resulting ester. A general experimental protocol is outlined below.

Step 1: Michael Addition of Cyclohexanone to an Acrylate Ester

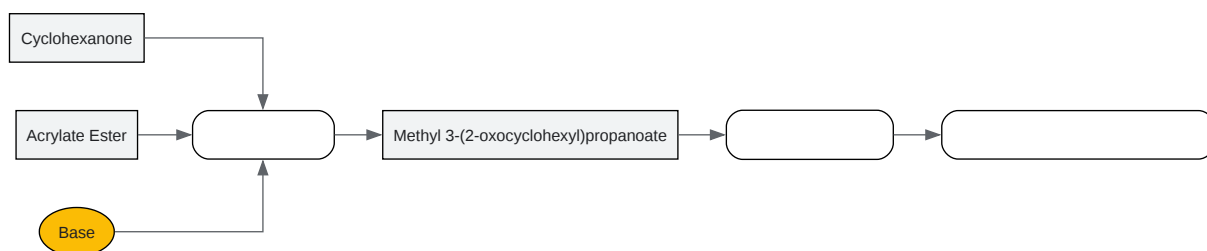
This reaction involves the conjugate addition of the enolate of cyclohexanone to an α,β -unsaturated ester, such as methyl acrylate.^{[5][7][8][9]}

- Experimental Protocol:
 - In a round-bottom flask, dissolve cyclohexanone in a suitable solvent (e.g., a high boiling non-protonic solvent like toluene).^[10]
 - Add a base (e.g., sodium methoxide or potassium tert-butoxide) to generate the cyclohexanone enolate.^[7]
 - Slowly add the acrylate ester (e.g., methyl acrylate) to the reaction mixture at a controlled temperature (e.g., cooled to 75-95 °C).^[10]
 - Allow the reaction to proceed for a specified time (e.g., 2-4 hours) until completion, which can be monitored by thin-layer chromatography (TLC).^[10]
 - Upon completion, neutralize the reaction mixture and extract the product, methyl 3-(2-oxocyclohexyl)propanoate, with an organic solvent.
 - Purify the product by distillation under reduced pressure.

Step 2: Hydrolysis of Methyl 3-(2-oxocyclohexyl)propanoate

The ester is then hydrolyzed to the corresponding carboxylic acid.^{[5][10]}

- Experimental Protocol:
 - Dissolve the purified methyl 3-(2-oxocyclohexyl)propanoate in a mixture of an alcohol (e.g., methanol), water, and a strong base (e.g., sodium hydroxide).[10]
 - Heat the mixture under reflux for 1-3 hours.[10]
 - After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 3-5.[10]
 - Extract the product, **3-(2-Oxocyclohexyl)propanoic acid**, with an organic solvent.
 - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the final product.



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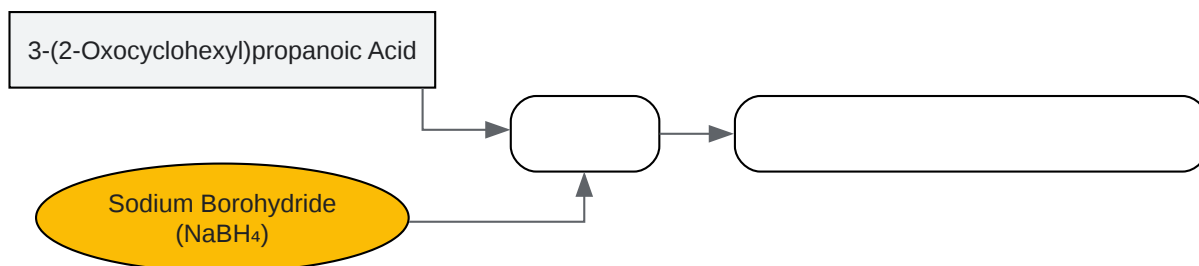
Synthesis of **3-(2-Oxocyclohexyl)propanoic acid**.

Key Chemical Reactions

1. Reduction of the Ketone Group

The ketone functionality can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride, yielding 3-(2-hydroxycyclohexyl)propanoic acid.[5] This reaction is typically performed in an alcoholic solvent like methanol or ethanol.[2][11][12][13]

- Experimental Protocol:
 - Dissolve **3-(2-Oxocyclohexyl)propanoic acid** in methanol or ethanol in a flask.[11][12][13]
 - Cool the solution in an ice bath.
 - Gradually add sodium borohydride to the cooled solution.
 - Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
 - Quench the reaction by the slow addition of water.
 - Acidify the mixture and extract the product, 3-(2-hydroxycyclohexyl)propanoic acid, with an organic solvent.
 - Dry the organic extract and remove the solvent to obtain the product.



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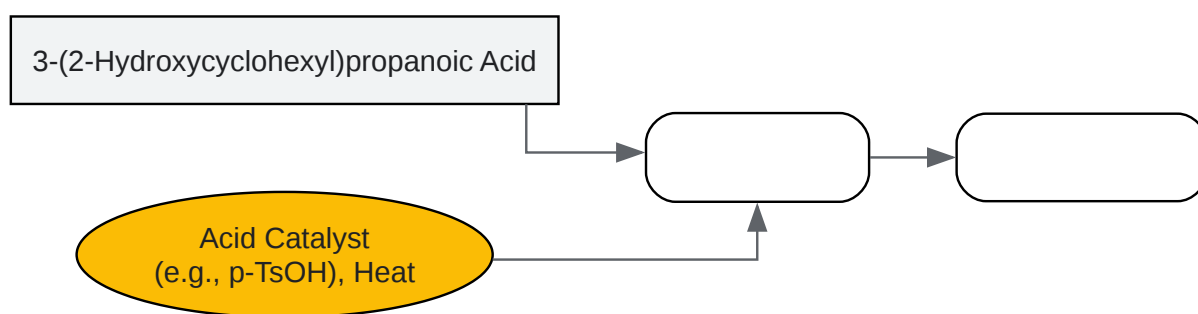
Reduction of the ketone group.

2. Intramolecular Cyclization (Lactonization)

Upon reduction of the ketone, the resulting 3-(2-hydroxycyclohexyl)propanoic acid can undergo intramolecular esterification to form a bicyclic lactone. This reaction is typically acid-catalyzed and involves heating.[5][14]

- Experimental Protocol:

- Dissolve 3-(2-hydroxycyclohexyl)propanoic acid in a suitable solvent (e.g., toluene).
- Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
- Heat the mixture under reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
- Monitor the reaction progress by TLC.
- Once complete, cool the reaction mixture, wash with a basic solution to remove the acid catalyst, and then with water.
- Dry the organic layer and remove the solvent to yield the bicyclic lactone.



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Intramolecular cyclization to form a lactone.

Biological Activity

Currently, there is no publicly available information on the specific biological activity of **3-(2-Oxocyclohexyl)propanoic acid** or its direct involvement in any signaling pathways. However, the broader class of propanoic acid derivatives has been extensively studied and is known to exhibit a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties. Further research is warranted to explore the potential biological and pharmacological profile of this compound and its derivatives.

Conclusion

3-(2-Oxocyclohexyl)propanoic acid is a valuable synthetic intermediate with well-defined pathways for its synthesis and subsequent chemical modifications. While experimental data on its physical properties and biological activity are currently limited, its structural motifs suggest potential for further investigation in the fields of medicinal chemistry and drug development. The provided experimental outlines offer a foundation for researchers to synthesize and explore the properties and applications of this intriguing molecule.

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